2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-pentylacetamide
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Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-pentylacetamide is an organic compound that contains a benzene ring fused to a thiazole ring, which includes a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-pentylacetamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction results in the formation of 1,3,4-thiadiazole derivatives, which are then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-pentylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on various cell lines and biological pathways.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-pentylacetamide involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis by increasing the expression of caspases, which are enzymes involved in programmed cell death. It can also affect gene expression related to drug metabolism, leading to changes in the activity of enzymes such as CYP1A1 and CYP3A4 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzisothiazole derivatives and thiadiazole derivatives, such as:
- 1,3,4-thiadiazole derivatives
- Benzisothiazole sulfonamides
- Benzisothiazole carboxamides
Uniqueness
What sets 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-pentylacetamide apart is its unique combination of a benzisothiazole ring with a pentylacetamide group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H18N2O4S |
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Molecular Weight |
310.37 g/mol |
IUPAC Name |
N-pentyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H18N2O4S/c1-2-3-6-9-15-13(17)10-16-14(18)11-7-4-5-8-12(11)21(16,19)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,15,17) |
InChI Key |
NTUYYRSGVHLECU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
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